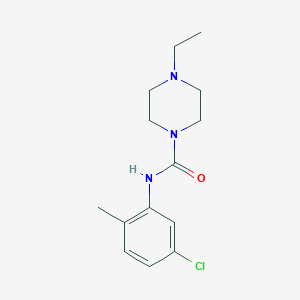![molecular formula C16H18F3N5 B5382329 (E)-2-(AZEPAN-1-YL)-2-IMINO-N-[3-(TRIFLUOROMETHYL)PHENYL]ETHANECARBOHYDRAZONOYL CYANIDE](/img/structure/B5382329.png)
(E)-2-(AZEPAN-1-YL)-2-IMINO-N-[3-(TRIFLUOROMETHYL)PHENYL]ETHANECARBOHYDRAZONOYL CYANIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(AZEPAN-1-YL)-2-IMINO-N-[3-(TRIFLUOROMETHYL)PHENYL]ETHANECARBOHYDRAZONOYL CYANIDE is a complex organic compound characterized by its unique structure, which includes an azepane ring, an imino group, and a trifluoromethyl phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(AZEPAN-1-YL)-2-IMINO-N-[3-(TRIFLUOROMETHYL)PHENYL]ETHANECARBOHYDRAZONOYL CYANIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of azepane with an appropriate imino compound, followed by the introduction of the trifluoromethyl phenyl group. The final step involves the addition of the ethanecarbohydrazonoyl cyanide moiety under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(AZEPAN-1-YL)-2-IMINO-N-[3-(TRIFLUOROMETHYL)PHENYL]ETHANECARBOHYDRAZONOYL CYANIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imino or cyanide groups, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
(E)-2-(AZEPAN-1-YL)-2-IMINO-N-[3-(TRIFLUOROMETHYL)PHENYL]ETHANECARBOHYDRAZONOYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (E)-2-(AZEPAN-1-YL)-2-IMINO-N-[3-(TRIFLUOROMETHYL)PHENYL]ETHANECARBOHYDRAZONOYL CYANIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Steviol glycoside: A natural sweetener with a similar structural complexity.
Uniqueness
(E)-2-(AZEPAN-1-YL)-2-IMINO-N-[3-(TRIFLUOROMETHYL)PHENYL]ETHANECARBOHYDRAZONOYL CYANIDE is unique due to its combination of an azepane ring, imino group, and trifluoromethyl phenyl group, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Propriétés
IUPAC Name |
(1E)-2-(azepan-1-yl)-2-imino-N-[3-(trifluoromethyl)anilino]ethanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5/c17-16(18,19)12-6-5-7-13(10-12)22-23-14(11-20)15(21)24-8-3-1-2-4-9-24/h5-7,10,21-22H,1-4,8-9H2/b21-15?,23-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGNNTYCJFBNFH-DPMNZDDBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=N)C(=NNC2=CC=CC(=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=N)/C(=N/NC2=CC=CC(=C2)C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5382268.png)
![1-{[2-(azepan-1-ylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}-N-methylprolinamide](/img/structure/B5382270.png)


![3-methyl-7-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5382285.png)

![N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]valine](/img/structure/B5382294.png)
![4-[2-(2-furyl)benzyl]-11-propionyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5382309.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B5382323.png)
![4-CHLORO-1-METHYL-N-[(OXOLAN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B5382334.png)
![4-chloro-N-[(4-methoxyphenyl)methylcarbamoyl]benzamide](/img/structure/B5382338.png)
![2-ethyl-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5382343.png)
![{5-[1-(1,4-dioxan-2-ylmethyl)-1H-imidazol-2-yl]-2-furyl}methanol](/img/structure/B5382350.png)
